molecular formula C13H17N5O5 B1251111 Propionyl adenylate

Propionyl adenylate

Cat. No. B1251111
M. Wt: 323.3 g/mol
InChI Key: HHBDDEZLXDKDHK-ZRFIDHNTSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Propionyl adenylate is a member of the class of adenosines that is adenosine with the hydrogen on the 5'-hydroxy group replaced with a propanoyl group. It derives from an adenosine.

Scientific Research Applications

1. Propionyl-CoA Carboxylase and Metabolic Disorders

Propionyl adenylate is a key intermediate in the activity of Propionyl-CoA carboxylase (PCC), which catalyzes the carboxylation of propionyl-CoA to methylmalonyl-CoA. Dysfunctional PCC leads to propionic acidemia, a metabolic disorder causing symptoms like metabolic acidosis, hyperammonemia, and lethargy. Detailed knowledge of PCC structure and function is essential for understanding these disorders (Wongkittichote, Ah Mew, & Chapman, 2017).

2. Enzymatic Activity and Genetic Mutations

The propionyl-CoA synthetase (PrpE) enzyme, which catalyzes propionate to propionyl-CoA conversion, involves a propionyl-AMP intermediate. Specific residues in the enzyme, like Lys592, are crucial for propionyl-AMP synthesis, thus influencing propionyl adenylate formation and its subsequent conversion to propionyl-CoA. Mutations in these residues have significant impacts on the enzyme's activity (Horswill & Escalante‐Semerena, 2002).

3. Epigenetic Modifications

Propionyl adenylate is involved in histone propionylation, a type of protein post-translational modification. In mammalian cells, such as leukemia cell lines, propionylation at specific lysine residues (e.g., H3 Lysine 23) impacts cell metabolism and may act as an epigenetic regulatory mark (Liu et al., 2009).

4. Model for Gene Therapy Testing

Propionyl adenylate's role in propionic acidemia makes it a target for gene therapy research. Hypomorphic models of propionic acidemia demonstrate how gene therapy can correct metabolic markers and symptoms associated with the deficiency of enzymes like PCC (Guenzel et al., 2013).

5. Regulation of Bacterial Virulence

Propionyl adenylate influences bacterial virulence via lysine propionylation. It's suggested that the level of propionyl modification, which depends on the concentration of metabolic intermediates like propionyl-CoA, can affect the virulence of pathogenic bacteria, offering insights into novel treatments and prevention strategies (Tang, Zhan, Zhang, & Huang, 2022).

properties

Product Name

Propionyl adenylate

Molecular Formula

C13H17N5O5

Molecular Weight

323.3 g/mol

IUPAC Name

[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl propanoate

InChI

InChI=1S/C13H17N5O5/c1-2-7(19)22-3-6-9(20)10(21)13(23-6)18-5-17-8-11(14)15-4-16-12(8)18/h4-6,9-10,13,20-21H,2-3H2,1H3,(H2,14,15,16)/t6-,9-,10-,13-/m1/s1

InChI Key

HHBDDEZLXDKDHK-ZRFIDHNTSA-N

Isomeric SMILES

CCC(=O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)O

Canonical SMILES

CCC(=O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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